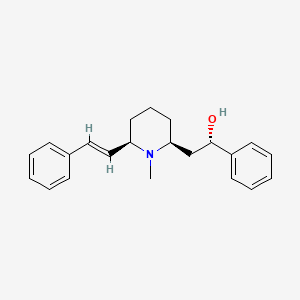
10S-hydroxylobel-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10S-hydroxylobel-7-ene is a chemical compound that belongs to the class of lobeline analogues. It is known for its high potency and selectivity at serotonin and dopamine transporters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10S-hydroxylobel-7-ene involves several steps. One common method includes the use of lobeline as a starting material. The hydroxylation of lobeline at the 10th position is achieved through specific reaction conditions that involve the use of reagents such as hydrogen peroxide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
10S-hydroxylobel-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming lobel-7-ene.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents like thionyl chloride and alkylating agents such as methyl iodide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of lobel-7-ene, such as ketones, aldehydes, and substituted lobel-7-ene compounds .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in modulating neurotransmitter transporters.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmacological agents and chemical probes.
Mechanism of Action
The mechanism of action of 10S-hydroxylobel-7-ene involves its interaction with serotonin and dopamine transporters. It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is mediated through binding to specific sites on the transporters, altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Lobeline: A parent compound with similar structure but different functional groups.
8R-hydroxylobel-9-ene: Another hydroxylated analogue with different positional isomerism.
N-methyl-2,6-cis-bis-(naphthylene-1-ethyl)piperidine: A structurally related compound with distinct pharmacological properties.
Uniqueness
10S-hydroxylobel-7-ene is unique due to its high selectivity and potency at serotonin and dopamine transporters. Its specific hydroxylation pattern contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C22H27NO |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(1S)-2-[(2S,6R)-1-methyl-6-[(E)-2-phenylethenyl]piperidin-2-yl]-1-phenylethanol |
InChI |
InChI=1S/C22H27NO/c1-23-20(16-15-18-9-4-2-5-10-18)13-8-14-21(23)17-22(24)19-11-6-3-7-12-19/h2-7,9-12,15-16,20-22,24H,8,13-14,17H2,1H3/b16-15+/t20-,21+,22+/m1/s1 |
InChI Key |
IKYXUFYHDWVXST-XIGZGLEXSA-N |
Isomeric SMILES |
CN1[C@@H](CCC[C@@H]1/C=C/C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN1C(CCCC1C=CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-pyridin-4-yl-4-(3,4,5-trimethoxyphenyl)thiazol-2-yl]acetamide](/img/structure/B10790678.png)
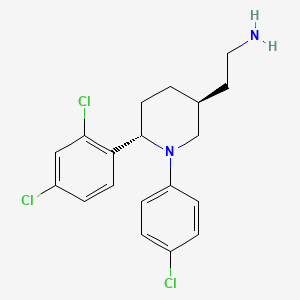
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790688.png)

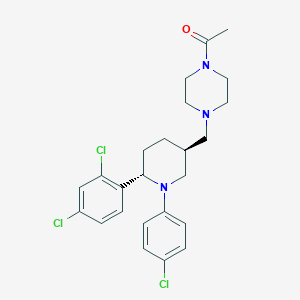
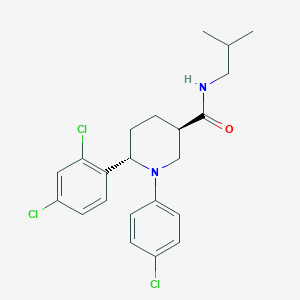

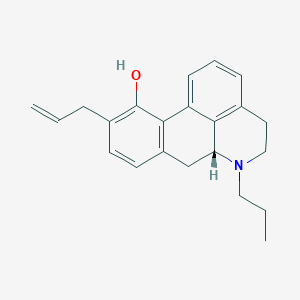


![(2S,6S,2R)-2-[6-(2-Toluyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790749.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790753.png)
![(2S,6S,2R)-2-[6-(2-Isobutyryloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790758.png)
